Cas no 577794-36-6 (4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine)
4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL3904951
- 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine
- 2-Amino-4 inverted exclamation mark -chloro-3 inverted exclamation mark -fluorobiphenyl
- DTXSID00602487
- AKOS004118837
- 577794-36-6
- 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-amine
- MFCD06802530
- SY279615
-
- MDL: MFCD06802530
- Inchi: 1S/C12H9ClFN/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2
- InChI Key: ZCOKOLXIHDZAEX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1F)C1C=CC=CC=1N
Computed Properties
- Exact Mass: 221.0407551Da
- Monoisotopic Mass: 221.0407551Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 26Ų
4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1191450-1g |
2-Amino-4'-chloro-3'-fluorobiphenyl |
577794-36-6 | 95% | 1g |
$1085 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582364-1g |
4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-amine |
577794-36-6 | 98% | 1g |
¥11286.00 | 2024-05-08 | |
| eNovation Chemicals LLC | Y1191450-1g |
2-Amino-4'-chloro-3'-fluorobiphenyl |
577794-36-6 | 95% | 1g |
$1085 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1191450-1g |
2-Amino-4'-chloro-3'-fluorobiphenyl |
577794-36-6 | 95% | 1g |
$1085 | 2025-02-26 |
4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine
Introduction to 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine (CAS No. 577794-36-6)
4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 577794-36-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This biphenoxyamine derivative exhibits a unique structural configuration characterized by the presence of both chloro and fluoro substituents on a biphenyl core, which imparts distinct electronic and steric properties. The compound's amine functional group further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The biphenyl scaffold in 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine is a well-documented motif in medicinal chemistry, known for its ability to modulate biological targets through hydrophobic interactions and π-stacking effects. The introduction of fluorine at the 3-position and chlorine at the 4-position introduces electronic asymmetry, which can fine-tune the compound's binding affinity and metabolic stability. This structural design has been strategically employed in the development of novel therapeutic agents targeting various diseases.
In recent years, 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine has been explored as a key intermediate in the synthesis of small-molecule inhibitors. Its amine group serves as a versatile handle for further functionalization, enabling the construction of complex pharmacophores. For instance, researchers have utilized this compound to develop inhibitors of enzyme targets involved in cancer progression and inflammatory responses. The compound's ability to undergo selective modifications has made it a preferred choice for medicinal chemists seeking to optimize drug-like properties such as solubility, bioavailability, and target specificity.
One of the most compelling aspects of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine is its potential in modulating receptor activity. The biphenyl ring system is known to interact favorably with transmembrane proteins, making it an ideal candidate for designing ligands that bind to G protein-coupled receptors (GPCRs). Recent studies have demonstrated that derivatives of this compound exhibit promising activity against GPCRs involved in pain perception and neurotransmitter signaling. The chloro and fluoro substituents play a crucial role in fine-tuning the binding interactions with these receptors, leading to enhanced efficacy and reduced side effects.
The synthesis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine involves multi-step organic transformations that highlight its synthetic utility. The introduction of fluorine at the 3-position is particularly challenging due to the high electronegativity of fluorine atoms. However, advances in fluorination chemistry have enabled efficient methods for incorporating fluorine into aromatic systems. These methods often involve catalytic processes that minimize unwanted side reactions, ensuring high yields and purity of the final product.
From a computational chemistry perspective, 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine has been extensively studied to understand its molecular interactions. Molecular dynamics simulations have revealed that the compound adopts specific conformations that enhance its binding affinity to biological targets. The presence of both chloro and fluoro substituents influences the electronic distribution across the molecule, leading to optimized interactions with polar and non-polar regions of proteins. These insights have guided the design of next-generation analogs with improved pharmacological profiles.
The agrochemical sector has also shown interest in 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine due to its potential as a precursor for developing novel pesticides. Biphenoxyamine derivatives have demonstrated efficacy against various pests by interfering with their nervous systems or growth cycles. The structural features of this compound make it a promising candidate for designing environmentally friendly agrochemicals that offer high potency while minimizing ecological impact.
In conclusion, 4'-Chloro-3 '-fluoro[1 , 1 '-biphenyl ] -2 -amine (CAS No. 577794 -36 -6) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its importance in drug discovery and agricultural innovation is expected to grow further.
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